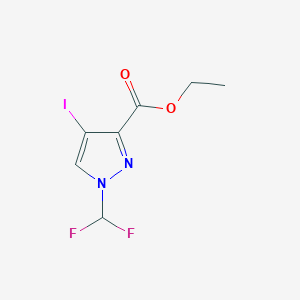
ethyl 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylate is a chemical compound that features a pyrazole ring substituted with difluoromethyl, iodine, and ethyl ester groups
Preparation Methods
The synthesis of ethyl 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylate typically involves multiple steps. One common method includes the reaction of difluoroacetoacetic acid ethyl ester with iodine and a suitable base to introduce the iodine atom. This is followed by cyclization with hydrazine derivatives to form the pyrazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions, such as using palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The difluoromethyl group can undergo oxidation to form difluoromethyl ketones or reduction to form difluoromethyl alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylate has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various biologically active compounds, including potential drug candidates.
Agrochemicals: The compound is used in the development of fungicides and herbicides due to its ability to inhibit specific enzymes in pests.
Material Science: It is explored for its potential use in creating novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, in agrochemical applications, it inhibits enzymes such as succinate dehydrogenase, disrupting the mitochondrial respiration in pests. In pharmaceuticals, it may interact with various receptors or enzymes, modulating their activity to achieve therapeutic effects .
Comparison with Similar Compounds
Ethyl 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also features a difluoromethyl group and a pyrazole ring but differs in its substitution pattern and functional groups.
Difluoromethyl phenyl sulfide: Another compound with a difluoromethyl group, used in different applications due to its distinct chemical properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 1-(difluoromethyl)-4-iodopyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2IN2O2/c1-2-14-6(13)5-4(10)3-12(11-5)7(8)9/h3,7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUOGGSWXBPGFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1I)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














